molecular formula C8H7ClF6N2 B1338542 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride CAS No. 502496-23-3

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Cat. No.: B1338542
CAS No.: 502496-23-3
M. Wt: 280.6 g/mol
InChI Key: OPIOKSFIERNABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H6ClF6N2. It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and a hydrazine moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological systems.

    Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)aniline: This compound lacks the hydrazine moiety and has different reactivity and applications.

    3,5-Bis(trifluoromethyl)benzaldehyde: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.

    4-(Trifluoromethoxy)phenylhydrazine hydrochloride: This compound has a trifluoromethoxy group instead of trifluoromethyl groups, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its combination of trifluoromethyl groups and hydrazine moiety, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F6N2.ClH/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)16-15;/h1-3,16H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOKSFIERNABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500325
Record name [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502496-23-3
Record name [3,5-Bis(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,5-bis(trifluoromethyl)phenyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 4
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride
Reactant of Route 6
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.